5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-(3-bromophenyl)-2,3-dihydro-1H-pyrrol-3-one
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Overview
Description
5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-(3-bromophenyl)-2,3-dihydro-1H-pyrrol-3-one is a complex organic compound that features a benzoimidazole moiety fused with a pyrrole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
The synthesis of 5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-(3-bromophenyl)-2,3-dihydro-1H-pyrrol-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzoimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Pyrrole ring formation: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine.
Final assembly: The final step involves coupling the benzoimidazole and pyrrole intermediates under suitable conditions to form the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and high-throughput screening techniques.
Chemical Reactions Analysis
5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-(3-bromophenyl)-2,3-dihydro-1H-pyrrol-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: The bromine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Coupling reactions: The amino group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Scientific Research Applications
5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-(3-bromophenyl)-2,3-dihydro-1H-pyrrol-3-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Material Science: It is explored for its potential use in organic electronics and as a building block for advanced materials.
Pharmaceutical Development: The compound serves as a lead structure for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-(3-bromophenyl)-2,3-dihydro-1H-pyrrol-3-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it could inhibit kinases involved in cell proliferation, thereby exhibiting anti-cancer properties. The exact pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar compounds to 5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-(3-bromophenyl)-2,3-dihydro-1H-pyrrol-3-one include:
5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-phenyl-1H-pyrrol-3(2H)-one: Lacks the bromine atom, which may affect its reactivity and biological activity.
4-(1H-benzo[d]imidazol-2-yl)-1-(3-bromophenyl)-1H-pyrrol-3(2H)-one: Lacks the amino group, potentially altering its interaction with biological targets.
5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(4-bromophenyl)-1H-pyrrol-3(2H)-one: The position of the bromine atom is different, which can influence its chemical properties and biological effects.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)-1-(3-bromophenyl)-5-imino-2H-pyrrol-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN4O/c18-10-4-3-5-11(8-10)22-9-14(23)15(16(22)19)17-20-12-6-1-2-7-13(12)21-17/h1-8,19,23H,9H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJTRDNLIGYIFJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C(=N)N1C2=CC(=CC=C2)Br)C3=NC4=CC=CC=C4N3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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